

Application Notes: Determination of Regorafenib IC50 in Cancer Cell Lines

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Compound of Interest

Compound Name: Regorafenib Hydrochloride

Cat. No.: B1400343

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Introduction

Regorafenib (Stivarga®) is an oral multi-kinase inhibitor that targets various signaling pathways involved in tumor progression, including angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3] It is approved for the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[2][4] Regorafenib's mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Platelet-Derived Growth Factor Receptor (PDGFR)- β , Fibroblast Growth Factor Receptor (FGFR), as well as oncogenic kinases like KIT, RET, and BRAF.[1][5][6] The determination of the half-maximal inhibitory concentration (IC50) is a critical in vitro metric to assess the potency of Regorafenib against various cancer cell lines. This document provides a summary of reported IC50 values and detailed protocols for their determination.

Regorafenib IC50 Values in Various Cancer Cell Lines

The anti-proliferative activity of Regorafenib has been evaluated across a wide range of cancer cell lines. The IC50 values can vary depending on the cell line, its mutational status, and the specific assay conditions used. A summary of published IC50 values is presented below.

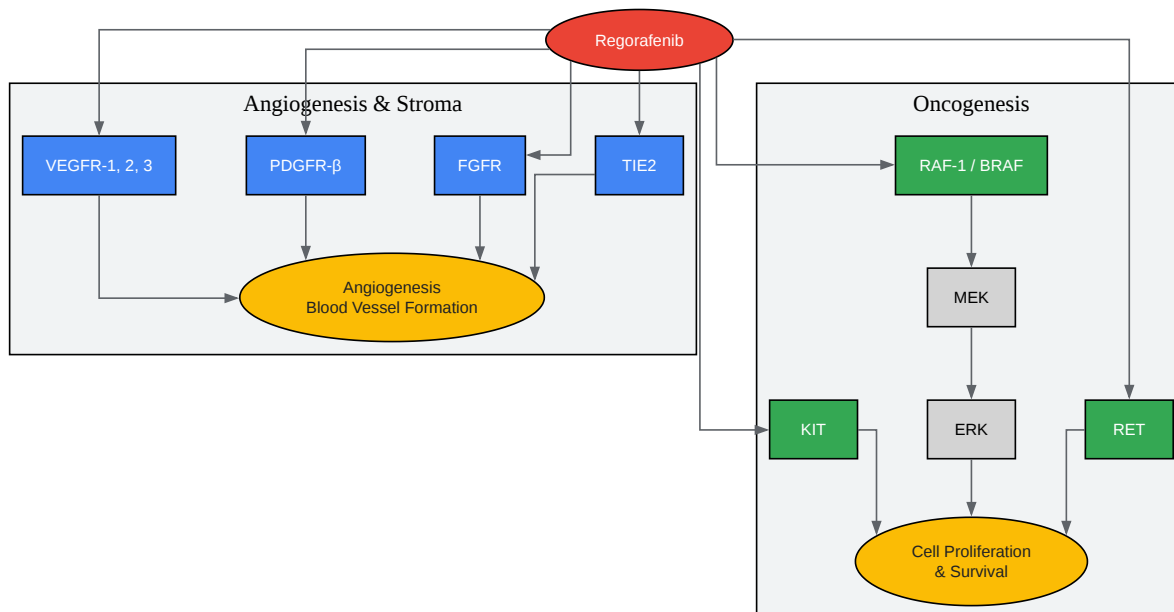
Cancer Type	Cell Line	IC50 (μM)	Notes
Colorectal Cancer	HCT116	~0.5 - 5.0	KRAS mutant.[7][8]
HT-29	~0.5 - 6.0	BRAF mutant.[8][9]	
SW480	~2.0	KRAS wild-type.[8]	
SW620	0.97 - 3.27	KRAS mutant.[5]	
Colo-205	0.97 - 3.27	BRAF mutant.[5]	
RKO	3 - 6	BRAF mutant.[9]	
DLD-1	2.6 - 10	KRAS mutant.[7]	
LS174T	2.6 - 10	KRAS mutant.[7]	
Glioblastoma	A172	2.4	[10][11]
U87	6.3	[10][11]	
GSC#1	4.7	Patient-derived glioma stem cell.[10]	
GSC#61	6.2	Patient-derived glioma stem cell.[10]	
GSC#83	5.4	Patient-derived glioma stem cell.[10]	
Hepatocellular Carcinoma	HepG2	~3 - 5	[12]
Huh7	~3 - 5		
PLC/PRF/5	~1 - 5	[13]	
Hep3B	~1 - 5	[12][13]	
SK-Hep1	~5	[12]	
Pancreatic Cancer	CD18	>10	Did not significantly affect proliferation.

Panc-1	>10	Did not significantly affect proliferation.
KPC-1199 (mouse)	>10	Did not significantly affect proliferation.

Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, assay method). The values presented are approximate ranges compiled from multiple sources.

Signaling Pathways Targeted by Regorafenib

Regorafenib exerts its anti-tumor effects by inhibiting multiple kinases involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis.



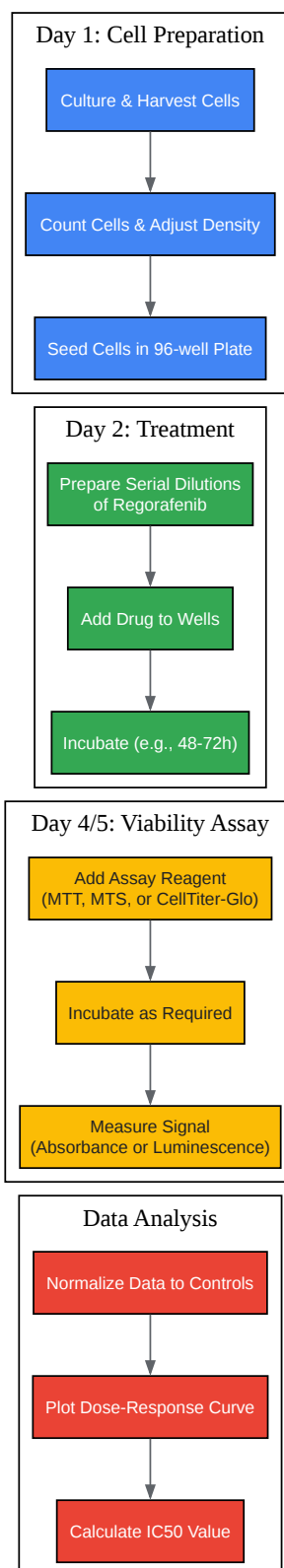
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Figure 1. Key signaling pathways inhibited by Regorafenib.

Experimental Protocols

The following are generalized protocols for common colorimetric and luminescent assays used to determine the IC₅₀ of Regorafenib. Optimization for specific cell lines and laboratory conditions is recommended.

Experimental Workflow Overview



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